molecular formula C8H7N5O4 B2424289 1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1006441-58-2

1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No. B2424289
CAS RN: 1006441-58-2
M. Wt: 237.175
InChI Key: MBOBCUQHWNOUIL-UHFFFAOYSA-N
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Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can vary widely depending on their specific structures. For example, all energetic compounds exhibited excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C .

Scientific Research Applications

Hydrogen-Bonded Structures

  • Research has shown that molecules similar to 1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid can form hydrogen-bonded chains and sheets, which are significant in understanding molecular interactions and crystallization processes (Portilla et al., 2007).

Synthesis and Transformations

  • The compound has been used in the synthesis of various other chemicals, highlighting its role as a precursor in chemical reactions. This includes its transformation into other pyrazole derivatives with potential applications in different fields (Kormanov et al., 2017).

Coordination Complexes

  • It serves as a ligand in forming coordination complexes with metals such as copper and cobalt. These complexes have applications in materials science and potentially in medicinal chemistry (Radi et al., 2015).

Antimicrobial and Antitumor Studies

  • Derivatives of 1H-pyrazole-4-carboxylic acid, which include compounds similar to this compound, have shown potential antimicrobial and antitumor activities. This makes them of interest in pharmacological research (Titi et al., 2020).

Energetic Material Synthesis

  • The compound has been used in the synthesis of energetic materials, which are substances with a high amount of stored chemical energy that can be released. These materials have applications in various industries, including defense and aerospace (Zheng et al., 2020).

Crystal Structure Analysis

  • Its crystal structure analysis contributes to the understanding of molecular geometry, bonding patterns, and other structural properties, essential in materials science and chemistry (Kumarasinghe et al., 2009).

Safety and Hazards

While specific safety and hazard information for “1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid” is not available, it’s important to note that the safety of pyrazole compounds can vary widely depending on their specific structures and applications .

Future Directions

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

1-[(4-nitropyrazol-1-yl)methyl]pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O4/c14-8(15)6-1-9-11(3-6)5-12-4-7(2-10-12)13(16)17/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOBCUQHWNOUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CN2C=C(C=N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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